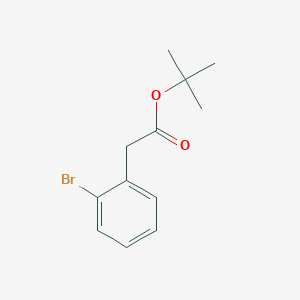

Tert-butyl 2-(2-bromophenyl)acetate

概要

説明

Tert-butyl 2-(2-bromophenyl)acetate is a chemical compound used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . It is related to tert-butyl bromoacetate, which serves as building blocks during the synthesis of model N-substituted oligoglycines .

Synthesis Analysis

A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed. This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .Molecular Structure Analysis

The molecular formula of tert-butyl bromoacetate, a related compound, is CHBrO with an average mass of 195.054 Da and a monoisotopic mass of 193.994232 Da .Chemical Reactions Analysis

Tert-butyl bromoacetate is used to introduce tert-butyl groups. An illustrative reaction is the tert-butylation of cyclopentadiene to give di-tert-butylcyclopentadiene .Physical and Chemical Properties Analysis

Tert-butyl bromoacetate, a related compound, is a liquid at 20°C with a refractive index of 1.445. It has a boiling point of 50°C at 10 mmHg and a density of 1.321 g/mL at 25°C .科学的研究の応用

Synthesis and Characterization

Synthesis of Spirocyclic Indoline Lactone Tert-butyl 2-(2-bromophenyl)acetate has been used in the synthesis of complex organic structures. For instance, it was involved in the base-promoted cyclization process leading to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, as reported by Hodges, Wang, and Riley (2004). This process demonstrated an unexpected success contrary to previous publications, marking a significant advancement in the synthesis of spirocyclic lactone, a compound with potential applications in various fields of chemistry (Hodges et al., 2004).

Palladium-Catalyzed Tandem Reactions In another study, Mutter et al. (2001) highlighted the palladium-catalyzed reaction involving pinacolone and tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane, which directly formed 1-vinyl-3-tert-butyl-1H-isochromene. This process is significant due to the ketone arylation and subsequent intramolecular cyclization it involves, showcasing the versatility and potential applications of this compound in forming complex organic compounds (Mutter et al., 2001).

Catalysis and Reaction Mechanisms

Iridium-Catalyzed Alpha-Alkylation of Acetates Iuchi, Obora, and Ishii (2010) reported the successful alkylation of acetates with primary alcohols and alpha, omega-diols using this compound, under the influence of IrCl(cod). This method presents a convenient direct route to carboxylates, highlighting the importance of this compound in facilitating these reactions (Iuchi et al., 2010).

作用機序

Mode of Action

The mode of action of Tert-butyl 2-(2-bromophenyl)acetate involves its role as a reactant in chemical reactions. For instance, it can participate in nucleophilic substitution reactions at the benzylic position .

Biochemical Pathways

It’s used in the synthesis of various derivatives, which may influence different biochemical pathways depending on their structure and function .

Result of Action

This compound is used as a reactant in the preparation of various derivatives . The molecular and cellular effects of the compound’s action would depend on the specific derivative being synthesized and its subsequent interactions with its targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored in a sealed and dry environment at a temperature of 2-8°C .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 2-(2-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDZRXIUBHUXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123088-07-3 | |

| Record name | tert-butyl 2-(2-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide](/img/structure/B2973111.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide](/img/structure/B2973122.png)

![N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)

![1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2973128.png)

![7-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)